molecular formula C9H8N2O2 B6324868 Pyrazolo[1,5-a]pyridine-2-acetic acid CAS No. 1279821-25-8

Pyrazolo[1,5-a]pyridine-2-acetic acid

Cat. No.: B6324868
CAS No.: 1279821-25-8
M. Wt: 176.17 g/mol
InChI Key: QPSLGXZIFPDADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine-2-acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with an acetic acid substituent (-CH₂COOH) at the 2-position. For instance, ethyl 2-[3-(4-chlorobenzoyl)pyrazolo[1,5-a]pyridin-2-yl]acetate (CAS: 95542-62-4) is described as a derivative with a substituted acetic acid group . The parent compound’s synthesis typically involves cyclization reactions or functionalization of preformed pyrazolo[1,5-a]pyridine scaffolds, as seen in the preparation of related esters and amides .

Key properties of closely related compounds include:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 63237-88-7): Molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol, purity ≥97% .
  • Ethyl 2-[3-(4-chlorobenzoyl)pyrazolo[1,5-a]pyridin-2-yl]acetate: Molecular formula C₁₈H₁₅ClN₂O₃, molecular weight 342.78 g/mol .

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSLGXZIFPDADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) for Core Structure Assembly

The ring-closing metathesis (RCM) strategy, as demonstrated by Jahnke et al. , offers a versatile pathway to construct the pyrazolo[1,5-a]pyridine core. This method involves N-allylation of 3,5-substituted pyrazoles followed by RCM using Grubbs catalysts to form the bicyclic framework. For pyrazolo[1,5-a]pyridine-2-acetic acid, the synthetic sequence could be adapted as follows:

  • Synthesis of 1-Allylpyrazole Precursor :
    Allylation of 3-amino-5-methylpyrazole with allyl bromide under basic conditions yields 1-allyl-3-amino-5-methylpyrazole.

  • Dienyl Intermediate Formation :
    Introduction of a vinyl-acetic acid ester moiety at the pyrazole’s 4-position via Heck coupling or Wittig reaction generates a dienyl intermediate.

  • RCM Cyclization :
    Treatment with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C induces cyclization, forming the pyrazolo[1,5-a]pyridine ring with a pendant ester group at position 2.

  • Ester Hydrolysis :
    Basic hydrolysis (e.g., NaOH in ethanol/water) converts the ester to the target carboxylic acid.

Key Advantages :

  • High diastereoselectivity (>90% in model systems ).

  • Modular substitution patterns enabled by precursor functionalization.

Limitations :

  • Requires precise control over allylation and olefin geometry.

  • Grubbs catalysts are cost-prohibitive for large-scale synthesis.

Cyclocondensation with Ethyl Acetoacetate

The one-pot cyclocondensation method reported by El-Sayed et al. provides a streamlined route to pyrazolo[1,5-a]pyridines. Using N-amino-2-imino-pyridine and ethyl acetoacetate under acidic conditions, this approach can be tailored for acetic acid incorporation:

Optimized Reaction Conditions :

ParameterOptimal Value
SolventEthanol
Acid (HOAc)6 equivalents
AtmosphereOxygen
TemperatureReflux (78°C)
Reaction Time12 hours

Procedure :

  • Condensation : N-Amino-2-imino-pyridine reacts with ethyl acetoacetate in ethanol containing acetic acid under oxygen. The β-keto ester participates in cyclization, forming pyrazolo[1,5-a]pyridine-3-carboxylate as the major product .

  • Regiochemical Adjustment : To direct the acetyl group to position 2, substituting ethyl acetoacetate with methyl 3-oxopentanoate shifts the cyclization site.

  • Oxidative Hydrolysis : Post-cyclization, the ester undergoes oxidation (KMnO₄ in acidic medium) and hydrolysis to yield the acetic acid derivative.

Yield Enhancement :

  • Oxygen atmosphere improves yield from 74% to 94% by facilitating oxidative aromatization .

Hydrolysis of Ester Derivatives

Adapting methodologies from pyrazolo[1,5-a]pyrimidine synthesis , ester-to-acid conversion represents a reliable final step:

Case Study :

  • Substrate : Pyrazolo[1,5-a]pyridine-2-carboxylate (synthesized via or ).

  • Hydrolysis Conditions :

    • Base: Aqueous KOH (2.5 M) in ethanol.

    • Temperature: 0–5°C (prevents decarboxylation).

    • Duration: 2–4 hours.

Outcome :

  • Near-quantitative conversion (97.7% yield reported for analogous pyrimidine systems ).

Critical Considerations :

  • Electron-withdrawing groups on the ring accelerate hydrolysis.

  • Steric hindrance at position 2 may necessitate prolonged reaction times.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Introducing the acetic acid moiety via cross-coupling leverages advances in C–H activation:

Protocol :

  • Halogenation : Brominate pyrazolo[1,5-a]pyridine at position 2 using NBS in DMF.

  • Suzuki-Miyaura Coupling : React with vinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis.

  • Oxidation : Ozonolysis of the vinyl group followed by Jones oxidation yields the acetic acid.

Advantages :

  • Permits introduction of diverse substituents.

  • Compatible with electron-rich heterocycles.

Challenges :

  • Multi-step sequence reduces overall yield.

  • Ozonolysis requires stringent temperature control (−78°C).

Scientific Research Applications

Medicinal Chemistry

PPA has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of AXL and c-MET kinases, which are involved in various signaling pathways that regulate cell growth and differentiation. Inhibiting these kinases could have beneficial effects in treating diseases characterized by aberrant kinase activity, such as cancer .

Anti-Cancer Activity

Research indicates that PPA and its derivatives exhibit anti-cancer properties. The compound's ability to inhibit specific kinases makes it a candidate for the development of targeted cancer therapies. Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can effectively reduce tumor growth in various cancer models .

Anti-Inflammatory Properties

PPA has also been explored for its anti-inflammatory effects. The compound's interactions with biological macromolecules suggest it may modulate inflammatory pathways, providing a potential avenue for treating inflammatory diseases .

Synthetic Biology

PPA serves as a valuable precursor in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its unique fused ring structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Synthesis of Derivatives

The synthesis of PPA typically involves cyclization reactions of suitable precursors under controlled conditions. For example, reactions involving 2-aminopyridine and ethyl acetoacetate yield PPA through a series of cyclization and functional group modifications.

Table 1: Reaction Conditions for PPA Synthesis

EntryMolar Equivalent AcidAtmospherePercent Yield
1(HOAc) 2Air34%
2(HOAc) 4Air52%
3(HOAc) 6Air74%
4(HOAc) 6O₂94%

This table summarizes the yields obtained under different reaction conditions, highlighting the efficiency of acetic acid as a catalyst in the synthesis process.

Materials Science

In addition to its biological applications, PPA is being explored in materials science for its potential use in developing new materials with specific properties.

Fluorescent Properties

Research has shown that pyrazolo[1,5-a]pyridine derivatives can function as fluorophores due to their favorable photophysical properties. These compounds are being studied for applications in bioimaging and as sensors due to their ability to emit light upon excitation .

Development of Biomarkers

The versatility of PPA derivatives extends to their application as lipid droplet biomarkers in cancer research. The ability to differentiate between cancerous and normal cells using these compounds opens new avenues for diagnostic applications .

Case Studies

Several studies illustrate the practical applications of PPA:

  • Case Study on Anti-Cancer Activity : A study conducted on various pyrazolo[1,5-a]pyridine derivatives showed significant inhibition of tumor cell proliferation in vitro and in vivo models, supporting their potential as anti-cancer agents.
  • Case Study on Synthesis Efficiency : Research demonstrated that optimizing reaction conditions could enhance the yield of PPA synthesis significantly, paving the way for industrial-scale production.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-2-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Differences :

  • Bioactivity : Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives exhibit potent kinase inhibition (e.g., EphB/VEGFR2), whereas 2-carboxylic acid analogs are primarily intermediates .
  • Synthesis : 2-Acetic acid derivatives are synthesized via esterification or alkylation of pyrazolo[1,5-a]pyridine precursors, while 2-carboxylic acids are often obtained through oxidation or hydrolysis of esters .

Pyrazolo[1,5-a]Pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines, such as Dinaciclib, serve as bioisosteres for purines and are notable for their cyclin-dependent kinase (CDK) inhibition. Dinaciclib is under clinical trials for cancer therapy, demonstrating higher selectivity for CDK isoforms compared to pyrazolo[1,5-a]pyridine analogs .

Table 2: Pharmacological Comparison

Compound Class Example Drug/Lead Target Kinase Clinical Stage Selectivity Notes References
Pyrazolo[1,5-a]pyridine-3-carboxylic acid N/A EphB/VEGFR2 Preclinical Broad-spectrum inhibition
Pyrazolo[1,5-a]pyrimidine Dinaciclib CDK1, CDK2, CDK5, CDK9 Phase III High selectivity for CDKs
Furo[3,2-b]pyridine Experimental CHK1, PIM1 Preclinical Structural similarity to pyrazolo[1,5-a]pyrimidines

Carboxamide and Ester Derivatives

Pyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 885275-08-1):

  • Applications : Used in drug discovery for its amide functionality, enhancing binding affinity to biological targets .
  • Synthesis : Prepared via coupling reactions of 2-carboxylic acid with amines .

Ester Derivatives:

  • Ethyl/Methyl Esters : Serve as intermediates for prodrug development. For example, ethyl esters of 2-acetic acid derivatives show improved bioavailability .

Heterocyclic Expansion: Triazines and Imidazoles

Pyrazolo[1,5-a][1,3,5]triazines, synthesized via heterocyclization with 1H-pyrazol-5-amines, exhibit anticancer activity. For instance, 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines inhibit growth in cancer cell lines (e.g., MCF-7, IC₅₀ < 10 µM) .

Biological Activity

Pyrazolo[1,5-a]pyridine-2-acetic acid is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, focusing on anticancer effects, anti-inflammatory properties, and other pharmacological implications. The information is derived from a comprehensive review of recent literature, including synthesis methods, structure-activity relationships (SAR), and case studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as anticancer agents. For instance, a series of compounds based on this scaffold were synthesized and evaluated for their efficacy against various cancer cell lines.

Case Study: Anticancer Screening

A notable study screened a library of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties using the MDA-MB-231 breast cancer cell line. The results indicated that while some compounds exhibited growth inhibition, many did not show significant activity compared to established anticancer drugs like YM155 and menadione. The findings are summarized in Table 1.

Compound IDConcentration (µM)% Inhibition
Control-0
YM1551085
Menadione1078
4a105
4b1012

Table 1: Anticancer activity of selected pyrazolo[1,5-a]pyrimidines against MDA-MB-231 cells.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazolo[1,5-a]pyridine derivatives have shown promise in anti-inflammatory applications. A study synthesized various derivatives and assessed their ability to inhibit pro-inflammatory pathways.

Mechanistic Insights

The anti-inflammatory action was primarily attributed to the inhibition of mitogen-activated protein kinases (MAPKs), particularly ERK2 and JNK3. Compounds such as 13i and 16 demonstrated IC50 values less than 50 µM in cell-based assays, indicating potent activity against inflammation-related signaling pathways.

Compound IDMAPK TargetIC50 (µM)
13iERK230.1
16JNK325.4
OtherVarious>50

Table 2: Inhibitory activity of selected pyrazolo derivatives on MAPK targets.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyridine derivatives is crucial for optimizing their biological activity. Modifications on the core structure significantly influence potency and selectivity.

Key Findings

  • Substituents at the C-3 position often enhance binding affinity to target proteins.
  • Electron-withdrawing groups generally increase potency against cancer cell lines.
  • The presence of hydrophobic moieties improves interaction with lipid membranes, facilitating cellular uptake.

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-2-acetic acid and its derivatives?

Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, 2-cyano-N-(2-pyridyl)acetamide reacts with hydrazonoyl chlorides to form aminopyrazoles, which are further treated with sodium nitrite in acetic acid to yield pyrazolo[3,4-d]-1,2,3-triazin-4-one derivatives . Alternative methods include ultrasonic irradiation in aqueous ethanol with mild acid catalysts, which promotes greener synthesis of pyrazolo[1,5-a]pyrimidines . The acetic acid moiety can be introduced via ester hydrolysis or direct functionalization of preformed pyrazolo-pyridine scaffolds.

Q. How are Pyrazolo[1,5-a]pyridine derivatives characterized structurally?

Characterization relies on a combination of spectral techniques:

  • NMR spectroscopy (¹H, ¹³C, and 15N HMBC) to confirm regiochemistry and substitution patterns .
  • X-ray crystallography for unambiguous determination of molecular geometry, as demonstrated for ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate .
  • High-resolution mass spectrometry (HRMS) and elemental analysis for molecular formula validation .

Q. What biological activities are associated with this compound analogs?

These compounds exhibit diverse bioactivities, including:

  • Antimicrobial properties : Derivatives with CO₂Et groups at position 2 show inhibitory effects against Gram-positive bacteria .
  • CNS modulation : Structural analogs like Zaleplon and Indiplon are used for insomnia treatment due to rapid absorption and minimal residual effects .
  • Antitumor potential : Functionalization at position 7 enhances cytotoxicity, as seen in pyrazolo[1,5-a]pyrimidine-3-carboxamides .

Q. What safety protocols are recommended for handling Pyrazolo[1,5-a]pyridine derivatives?

Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conducting reactions in fume hoods or glove boxes for volatile/toxic intermediates .
  • Proper waste segregation and disposal via certified biohazard services .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Ultrasonic irradiation : Enhances reaction efficiency by promoting cavitation, reducing reaction times from hours to minutes (e.g., 85% yield for ethyl 2-CO₂Et-pyrazolo[1,5-a]pyrimidine) .
  • Catalyst selection : Mild acids (e.g., acetic acid) improve regioselectivity in cyclocondensation steps .
  • Solvent systems : Aqueous ethanol minimizes byproducts and aligns with green chemistry principles .

Q. How can structural ambiguities in substituted Pyrazolo[1,5-a]pyridine derivatives be resolved?

  • 15N HMBC NMR : Differentiates between N1 and N2 substitution patterns in pyrazolo-pyridine cores .
  • NOE experiments : Clarifies spatial arrangements of substituents, critical for bioactive conformation analysis .
  • Single-crystal X-ray analysis : Resolves tautomeric ambiguities, as shown for pyrazolo[3,4-d]pyrimidin-4-one derivatives .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent molar concentrations in assays to compare IC₅₀ values accurately .
  • Cell line validation : Use authenticated cell lines to avoid variability in cytotoxicity studies .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .

Q. How can position-specific functionalization enhance the drug-likeness of this compound analogs?

  • Position 7 modification : Introducing electron-withdrawing groups (e.g., Cl, NO₂) improves metabolic stability and target affinity .
  • Carboxylic acid bioisosteres : Replace the acetic acid moiety with tetrazoles or sulfonamides to enhance bioavailability .
  • Heterocyclic fusion : Benzofuran or thieno-pyridine hybrids expand π-stacking interactions for kinase inhibition .

Q. What are the best practices for reporting crystallographic data of Pyrazolo[1,5-a]pyridine derivatives?

Include:

  • CIF files : Deposit raw data in repositories like the Cambridge Structural Database .
  • Space group parameters : Report unit cell dimensions (a, b, c, β) and Z-values for reproducibility .
  • Thermal ellipsoid plots : Visualize atomic displacement parameters to assess structural rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.